N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research . It contains several functional groups, including a pyrimidine ring, which is a common motif in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions involving the formation of the pyrimidine ring and subsequent functionalization . The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyrimidine ring might undergo reactions at its nitrogen atoms, and the phenyl rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest in the synthesis and characterization of novel organic molecules. Research has demonstrated methods for the synthesis of related N-substituted pyrrolo[2,3-d]pyrimidin-4-amines, highlighting the importance of these compounds in the development of new materials and pharmaceuticals. For instance, studies on the NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines have provided essential insights into their chemical structure and properties, facilitating further applications in drug development and other areas (Sørum, Simić, Sundby, & Hoff, 2010).
Biological Evaluation
Compounds with a similar pyrrolo[2,3-d]pyrimidin-4-amine framework have been evaluated for their biological activities. For example, research into the synthesis, chemical reactivity, and biological evaluation of related compounds has shown their potential as precursors for the construction of nitrogen heterocyclic compounds with diverse biological activities (Farouk, Ibrahim, & El-Gohary, 2021). Additionally, studies on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation indicate the therapeutic potential of these compounds in treating neurological disorders (Ding & Silverman, 1993).
Antifungal and Antimicrobial Activities
Some derivatives have shown promising antifungal and antimicrobial properties. Research into 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives has highlighted their effectiveness against various types of fungi, suggesting their potential use as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Docking Studies
Docking studies have been conducted to explore the binding efficiency of related compounds to biological targets. Such research provides valuable insights into the design of more effective drugs by understanding the interaction between these compounds and their biological targets (Bommeraa, Merugu, & Eppakayala, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targettyrosine-protein kinases , which act as cell-surface receptors for various growth factors and play essential roles in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
It’s known that compounds with a-CF3 group can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been involved in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
The presence of a-CF3 group in similar compounds has been associated with improved drug potency .
Result of Action
Similar compounds have shown promisingneuroprotective and anti-inflammatory properties , indicating potential therapeutic applications in neurodegenerative diseases .
Action Environment
The success of the suzuki–miyaura (sm) coupling reaction, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClF3N4O/c1-35-22-11-10-18(13-21(22)27)33-24-23-20(16-6-3-2-4-7-16)14-34(25(23)32-15-31-24)19-9-5-8-17(12-19)26(28,29)30/h2-15H,1H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISAABAJRCCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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